2,8-二氟-5,11-双(三乙基硅乙炔基)蒽二噻吩
描述
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (dif-TES-ADT) is a small molecule organic semiconductor . It has drawn much interest as an active channel in Organic Thin Film Transistors (OTFTs) . The solubility of dif-TES-ADT in numerous solvents and amorphous polymers, its chemical stability, and its ease in processing make it a supreme candidate for high-performance devices .
科学研究应用
有机薄膜晶体管 (OTFTs)
diF-TES-ADT 是一种已在 OTFT 中广泛研究的小分子有机半导体 . diF-TES-ADT 在各种溶剂和无定形聚合物中的溶解性、化学稳定性和可加工性使其成为高性能器件的理想选择 .
喷墨印刷电子
已经报道了高性能喷墨印刷 diF-TES-ADT 有机薄膜晶体管 . 通过在预沉积的聚(甲基苯乙烯)层上印刷,大大改善了 diF-TES-ADT 薄膜的薄膜形态和晶体结构 .
柔性和印刷电子
溶液处理的有机薄膜晶体管 (TFT) 在过去十年中因其在柔性和印刷电子中的潜在应用而受到广泛关注 .
显示器
diF-TES-ADT 在显示技术中的潜力与其在 OTFT 中的应用密切相关。 diF-TES-ADT 的高迁移率使其适合用于有机发光二极管 (OLED) 显示器的有源矩阵背板 .
光/化学传感器
diF-TES-ADT 在光/化学传感器中的应用是另一个很有前景的应用。 基于 diF-TES-ADT 的有机薄膜晶体管可用于制造具有高灵敏度和选择性的传感器 .
存储器件
diF-TES-ADT 的独特特性使其适合用于存储器件。 diF-TES-ADT 基器件的高载流子迁移率和稳定性可用于制造具有高性能的非易失性存储器件 .
作用机制
Target of Action
The primary target of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, also known as 2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane, is the active channel in organic thin film transistors (OTFTs) .
Mode of Action
This compound interacts with its target by forming a thin film in the active channel of OTFTs . The film morphology and crystal structure of the compound are greatly improved by printing on a predeposited poly (α-methyl styrene) (PαMS) layer . This is possibly due to the confined droplet area and thus increased intermolecular interactions .
Biochemical Pathways
The compound affects the material crystallization and film formation approach in OTFTs . This includes the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers and the works on vertical phase segregation derived from blending the compound with various polymers .
Pharmacokinetics
It is known that the compound has good solubility in numerous solvents and amorphous polymers . Its chemical stability and ease in processing make it a supreme candidate for high-performance devices .
Result of Action
The result of the compound’s action is the formation of high-performance OTFTs . The compound leads to uniform and improved device performance in the predeposited blending system . Through a proper optimization of printing parameters such as substrate temperature and processing solvent, the compound-based TFTs have been achieved with an average field-effect mobility of 0.34±0.13 cm2 V-1 s-1 (max 0.64 cm2 V-1 s-1) and subthreshold slope of 0.456±0.090 V decade-1 .
Action Environment
The action of the compound is influenced by environmental factors. The device is much more sensitive to H2O vapor than O2, although both of which cause TFT instability . It has been found that by removing the water source, this change can be reversed and performance can be restored .
未来方向
The progress in material crystallization and the film formation approach of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, including the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers (SAMs) and the works on vertical phase segregation derived from blending dif-TES-ADT with various polymers, are being summarized . This work will shed light on optimizing the electrical performance of dif-TES-ADT-based transistors and reveal their potential qualities, which will be useful to their applications in next-generation high-performance organic electronics .
属性
IUPAC Name |
2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F2S2Si2/c1-7-39(8-2,9-3)15-13-25-27-17-23-19-33(35)38-32(23)22-30(27)26(14-16-40(10-4,11-5)12-6)28-18-24-20-34(36)37-31(24)21-29(25)28/h17-22H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCOSISEQLPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=C(SC5=C4)F)C#C[Si](CC)(CC)CC)C=C(S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F2S2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728811 | |
Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015071-21-2 | |
Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diF-TES-ADT?
A1: The molecular formula of diF-TES-ADT is C34H40F2S2Si2, and its molecular weight is 602.96 g/mol.
Q2: What are the key structural features contributing to diF-TES-ADT's semiconducting properties?
A2: diF-TES-ADT belongs to the anthradithiophene family, known for good charge transport properties. The molecule's planar structure, facilitated by the triethylsilylethynyl side groups, allows for strong intermolecular interactions and efficient π-electron delocalization, contributing to its favorable charge carrier mobility [].
Q3: How does the presence of fluorine atoms influence diF-TES-ADT's properties?
A3: Fluorine atoms, being highly electronegative, influence the electronic properties and molecular packing of diF-TES-ADT. They contribute to a lower-lying highest occupied molecular orbital (HOMO) level, which can enhance air stability and influence charge injection/transport properties [, ].
Q4: What are the typical solvents used for processing diF-TES-ADT?
A4: diF-TES-ADT exhibits good solubility in various organic solvents, including chloroform, toluene, and chlorobenzene, making it compatible with solution-processing techniques like spin-coating, blade-coating, and inkjet printing [, , , , ].
Q5: How does the choice of substrate and its treatment affect diF-TES-ADT thin film properties?
A5: The substrate significantly influences the morphology and performance of diF-TES-ADT thin films. Studies show that surface treatments, like using self-assembled monolayers (SAMs) on gold electrodes, can improve molecular ordering and enhance charge carrier mobility in OFETs [, , ].
Q6: How stable are diF-TES-ADT based devices under ambient conditions?
A6: While diF-TES-ADT exhibits some air stability, prolonged exposure to ambient conditions, especially humidity and oxygen, can lead to degradation. Studies reveal performance degradation in OFETs due to oxidation of diF-TES-ADT upon exposure to ozone []. Encapsulation and material modifications are being explored to improve device stability [, , ].
Q7: How does the morphology of diF-TES-ADT thin films influence OFET performance?
A7: The morphology of diF-TES-ADT thin films, particularly grain size, orientation, and crystallinity, plays a crucial role in charge transport. Larger grain sizes with fewer grain boundaries are generally associated with higher charge carrier mobilities [, , , , ].
Q8: What is the role of polymer binders in diF-TES-ADT-based OFETs?
A8: Polymer binders, when blended with diF-TES-ADT, can significantly impact film formation, morphology, and charge transport. Studies show that the choice of polymer binder can affect the vertical phase segregation, crystallinity, and ultimately, the charge carrier mobility in transistors [, , , ].
Q9: What techniques are used to characterize the microstructure of diF-TES-ADT thin films?
A9: Various techniques are employed to characterize the microstructure of diF-TES-ADT thin films. These include:
- Microscopy: Atomic force microscopy (AFM) [], scanning tunneling microscopy (STM) [, ], polarized optical microscopy (POM) [], and energy-filtered transmission electron microscopy (EF-TEM) [, ].
- Scattering Techniques: Grazing incidence wide-angle X-ray scattering (GIWAXS) [, ] and neutron reflectivity [].
- Spectroscopy: Ultraviolet photoelectron spectroscopy (UPS) [] and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) [].
Q10: What is the impact of charge traps on diF-TES-ADT OFET performance?
A10: Charge carrier traps, often arising from impurities or defects in the diF-TES-ADT film, can significantly hinder charge transport. Traps can reduce charge carrier mobility, increase device hysteresis, and impact overall device stability [, , ].
Q11: How is the density of trap states in diF-TES-ADT films evaluated?
A11: The density of trap states is often evaluated through temperature-dependent current-voltage (I-V) measurements [, , ]. Analyzing the temperature dependence of the OFET characteristics can provide insights into the energetic distribution and concentration of traps within the semiconductor's bandgap.
Q12: What strategies are being explored to minimize charge trapping in diF-TES-ADT devices?
A12: Several approaches are being investigated to mitigate trap-related issues:
- Material Purification: Improving the purity of diF-TES-ADT by eliminating isomeric impurities can reduce trap density and enhance device performance [].
- Interface Engineering: Optimizing the interface between the diF-TES-ADT layer and the dielectric material can minimize interfacial traps [, ].
- Controlled Film Growth: Carefully controlling the deposition conditions and employing techniques like solution shearing can lead to improved film morphology with reduced defects and trap sites [].
Q13: Beyond OFETs, what other applications are being explored for diF-TES-ADT?
A13: While OFETs remain a primary focus, diF-TES-ADT's semiconducting properties make it attractive for other applications, including:
- Phototransistors: diF-TES-ADT exhibits photoresponse, and researchers are exploring its potential in phototransistors for optical sensing applications [].
- Memory Devices: The ability to trap charges within diF-TES-ADT films is being investigated for non-volatile memory device applications [].
Q14: What are the current challenges and future research directions for diF-TES-ADT-based technologies?
A14: Despite promising results, challenges remain in translating diF-TES-ADT's potential into practical applications. Key research areas include:
- Enhancing Device Stability: Developing strategies to improve the long-term stability of diF-TES-ADT devices under ambient conditions is crucial [, ].
- Large-Scale Processing: Adapting solution-processing methods like inkjet printing [, ] to enable large-area, low-cost fabrication of diF-TES-ADT devices is essential.
- Understanding Structure-Property Relationships: Further research is needed to establish clear relationships between diF-TES-ADT's molecular structure, thin-film morphology, processing conditions, and device performance [, , , , , ].
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